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Compound of Interest

Compound Name:
N-(4-methoxyphenyl)acridin-9-

amine

Cat. No.: B11707030 Get Quote

N-(4-methoxyphenyl)acridin-9-amine: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and

biological activities of N-(4-methoxyphenyl)acridin-9-amine, a member of the 9-

anilinoacridine class of compounds known for their potential as therapeutic agents. Due to the

limited availability of direct experimental data for this specific molecule, this guide incorporates

information from closely related analogues to provide a robust profile for research and

development purposes.

Core Chemical Properties
N-(4-methoxyphenyl)acridin-9-amine belongs to a class of compounds extensively studied

for their biological activities, primarily as anticancer agents. Its structure features a planar

acridine core, which is crucial for its primary mechanism of action, linked to a 4-methoxyphenyl

group at the 9-position via an amino bridge.

Physicochemical Data
Quantitative data for N-(4-methoxyphenyl)acridin-9-amine and its close structural analogues

are summarized below. It is important to note that where direct experimental values for the
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target compound are unavailable, data from closely related compounds are provided for

estimation purposes.

Property

N-(4-
methoxypheny
l)acridin-9-
amine
(Predicted/Cal
culated)

N-(3,5-
dimethoxyphe
nyl)acridin-9-
amine
(Experimental)
[1]

N-(2-
methoxypheny
l)acridin-9-
amine
(Experimental)
[2]

9-
Aminoacridine
(Parent
Compound,
Experimental)
[3][4][5]

Molecular

Formula
C₂₀H₁₆N₂O C₂₁H₁₈N₂O₂ C₂₀H₁₆N₂O C₁₃H₁₀N₂

Molecular Weight 300.36 g/mol 330.39 g/mol 300.4 g/mol 194.23 g/mol

Melting Point Not available 184.0-186.0 °C Not available ~300 °C

Boiling Point Not available Not available Not available Not available

Solubility

Low in water;

Soluble in

organic solvents

(e.g., DMSO,

Ethanol)

Not available
35.5 µg/mL (pH

7.4)

Soluble in

alcohol

pKa Not available Not available Not available 9.9

Spectral Data
Detailed spectral analyses are crucial for the identification and characterization of N-(4-
methoxyphenyl)acridin-9-amine. While a complete set of spectra for the target compound is

not publicly available, the expected characteristics can be inferred from its structural

components and related compounds.
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Spectral Data
Expected Characteristics for N-(4-
methoxyphenyl)acridin-9-amine

¹H NMR

Signals corresponding to the protons of the

acridine ring system (typically in the aromatic

region, δ 7.0-8.5 ppm), the methoxy group (a

singlet around δ 3.8 ppm), and the protons of

the 4-methoxyphenyl ring.

¹³C NMR

Resonances for the carbon atoms of the

acridine core, the 4-methoxyphenyl ring, and the

methoxy group (around 55 ppm).

Mass Spectrometry

A molecular ion peak [M]⁺ or [M+H]⁺

corresponding to its molecular weight (m/z ≈

300.36).

UV-Vis

Characteristic absorption maxima in the UV-

visible region, typical for the acridine

chromophore, likely in the range of 400-430

nm[6].

Experimental Protocols
Synthesis of N-(4-methoxyphenyl)acridin-9-amine
A common and effective method for the synthesis of 9-anilinoacridine derivatives is the

nucleophilic substitution of 9-chloroacridine with the corresponding aniline.[1]

Reaction: 9-chloroacridine + 4-methoxyaniline → N-(4-methoxyphenyl)acridin-9-amine

Materials:

9-chloroacridine

4-methoxyaniline (p-anisidine)

Absolute Ethanol

Potassium Carbonate
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Potassium Iodide (catalyst)

Procedure:

Dissolve 4-methoxyaniline (1 equivalent) and potassium carbonate (1 equivalent) in absolute

ethanol in a round-bottom flask.

Stir the mixture at room temperature for approximately 45 minutes.

Add 9-chloroacridine (0.5 equivalents) and a catalytic amount of potassium iodide to the

mixture.

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer

chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

The product may precipitate out of the solution upon cooling. If not, the solvent can be

removed under reduced pressure.

The crude product can be purified by recrystallization from a suitable solvent, such as

methanol or ethanol, to yield the purified N-(4-methoxyphenyl)acridin-9-amine.[1]
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General Synthesis Workflow

Reactants

Process

9-chloroacridine

Dissolve in Ethanol

4-methoxyaniline K2CO3 KI (cat.)

Reflux (4-6h)

Cooling & Precipitation

Purification (Recrystallization)

Final Product

Click to download full resolution via product page

General Synthesis Workflow for N-(4-methoxyphenyl)acridin-9-amine.

Biological Activity and Mechanism of Action
Derivatives of 9-anilinoacridine are well-established as biologically active molecules, with a

primary mode of action involving interaction with DNA.[7] Their planar tricyclic acridine core

allows them to intercalate between the base pairs of the DNA double helix.[6][8]
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DNA Intercalation and Topoisomerase II Inhibition
The primary molecular target of many 9-anilinoacridines is DNA topoisomerase II, a crucial

enzyme for managing DNA topology during replication, transcription, and chromosome

segregation.[7][9]

The mechanism involves the following steps:

DNA Intercalation: The planar acridine moiety of N-(4-methoxyphenyl)acridin-9-amine
inserts itself between adjacent base pairs of the DNA double helix.[8]

Stabilization of the Cleavable Complex: Topoisomerase II functions by creating a transient

double-strand break in the DNA, passing another DNA segment through the break, and then

religating the broken strands. 9-Anilinoacridines stabilize the intermediate stage of this

process, known as the "cleavable complex," where the enzyme is covalently attached to the

5'-ends of the broken DNA.[7][10]

Inhibition of DNA Religation: By stabilizing this complex, the drug prevents the re-ligation of

the DNA strands, leading to an accumulation of double-strand breaks.

Induction of Apoptosis: The persistence of these DNA double-strand breaks triggers the

cellular DNA damage response, ultimately leading to cell cycle arrest and programmed cell

death (apoptosis).[11]

This mechanism makes these compounds potent anticancer agents, as they selectively target

rapidly dividing cancer cells that have a high requirement for topoisomerase II activity.[7]
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Mechanism of Action

N-(4-methoxyphenyl)acridin-9-amine enters the cell

Intercalation into DNA Double Helix

Stabilization of the 'Cleavable Complex'

Topoisomerase II binds to DNA

Formation of the DNA-Topoisomerase II Complex

Drug Interaction

Accumulation of DNA Double-Strand Breaks

Activation of DNA Damage Response

Cell Cycle Arrest

Apoptosis (Programmed Cell Death)

Click to download full resolution via product page

Signaling Pathway of Topoisomerase II Inhibition.

Conclusion
N-(4-methoxyphenyl)acridin-9-amine is a promising scaffold for the development of novel

therapeutic agents, particularly in the field of oncology. Its chemical properties are largely
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defined by the 9-anilinoacridine core, which dictates its primary mechanism of action as a DNA

intercalator and topoisomerase II inhibitor. While specific experimental data for this exact

molecule is limited, the information available for its analogues provides a strong foundation for

further research. The synthetic route is well-established, allowing for the generation of material

for further biological and pharmacological evaluation. Future studies should focus on obtaining

a complete experimental characterization of this compound and exploring its efficacy and

safety in preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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